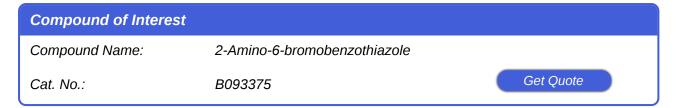


# A Comprehensive Technical Guide to 2-Amino-6-bromobenzothiazole

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**2-Amino-6-bromobenzothiazole** is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and materials science. Its benzothiazole core, a fusion of benzene and thiazole rings, is a privileged scaffold found in numerous biologically active molecules. The presence of an amino group at the 2-position and a bromine atom at the 6-position provides versatile handles for synthetic modifications, making it an attractive starting material for the development of novel therapeutic agents and functional materials. This technical guide provides an in-depth overview of **2-Amino-6-bromobenzothiazole**, covering its fundamental identifiers, physicochemical properties, synthesis protocols, and its role in the development of bioactive derivatives.

## **Core Identifiers and Physicochemical Properties**

Accurate identification and characterization are paramount in research and development. The following tables summarize the key identifiers and physicochemical properties of **2-Amino-6-bromobenzothiazole**.

Table 1: Chemical Identifiers



Identifier	Value
CAS Number	15864-32-1[1][2][3][4]
Molecular Formula	C7H5BrN2S[1][2][3]
Molecular Weight	229.10 g/mol [1][2][3]
IUPAC Name	6-bromo-1,3-benzothiazol-2-amine
InChI	1S/C7H5BrN2S/c8-4-1-2-5-6(3-4)11-7(9)10- 5/h1-3H,(H2,9,10)[1]
InChI Key	VZEBSJIOUMDNLY-UHFFFAOYSA-N[1]
SMILES	Nc1nc2ccc(Br)cc2s1[1]
MDL Number	MFCD00152229[1]
PubChem CID	85149

Table 2: Physicochemical Properties

Property	Value
Physical Form	White to light yellow crystalline powder[5]
Melting Point	213-217 °C (lit.)[1][5]
Purity	Typically >97%[3]

## **Experimental Protocols**

Detailed and reproducible experimental protocols are essential for scientific advancement. This section provides established methods for the synthesis of **2-Amino-6-bromobenzothiazole** and its subsequent derivatization.

## Synthesis of 2-Amino-6-bromobenzothiazole

A common and effective method for the synthesis of **2-Amino-6-bromobenzothiazole** involves the reaction of **4-bromoaniline** with potassium thiocyanate in the presence of bromine.



#### Materials:

- 4-bromoaniline
- Potassium thiocyanate (KSCN)
- Bromine (Br<sub>2</sub>)
- · Glacial acetic acid

#### Procedure:

- Dissolve 4-bromoaniline and potassium thiocyanate in glacial acetic acid in a suitable reaction vessel.
- While stirring and maintaining the temperature below 10°C, slowly add a solution of bromine in glacial acetic acid dropwise.
- After the addition is complete, continue stirring the mixture for several hours at room temperature.
- The resulting precipitate, **2-Amino-6-bromobenzothiazole**, is collected by filtration, washed with water, and then dried.
- The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

# Synthesis of 2-Amino-6-arylbenzothiazoles via Suzuki Cross-Coupling

**2-Amino-6-bromobenzothiazole** is a valuable precursor for the synthesis of more complex molecules through cross-coupling reactions. The Suzuki reaction, in particular, is a powerful tool for forming carbon-carbon bonds.

#### Materials:

2-Amino-6-bromobenzothiazole



- Aryl boronic acid or aryl boronic acid pinacol ester
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh<sub>3</sub>)<sub>4</sub>]
- Potassium phosphate (K₃PO₄)
- Toluene
- Water

#### Procedure:

- To a solution of **2-Amino-6-bromobenzothiazole** (1 equivalent) in a 4:1 mixture of toluene and water, add the aryl boronic acid or its ester (1.1 equivalents) and potassium phosphate (2 equivalents).
- Purge the mixture with an inert gas (e.g., nitrogen or argon).
- Add the palladium catalyst, Pd(PPh<sub>3</sub>)<sub>4</sub> (typically 5 mol%).
- Heat the reaction mixture at 95°C for approximately 31 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
- After cooling to room temperature, extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The crude product can be purified by column chromatography on silica gel.

## **Biological Activities and Signaling Pathways**

Derivatives of 2-aminobenzothiazole have demonstrated a wide range of biological activities, positioning them as promising candidates for drug discovery. While specific signaling pathway data for **2-Amino-6-bromobenzothiazole** is limited, its derivatives have been implicated in several key biological processes.



## **Urease Inhibition**

Derivatives of **2-Amino-6-bromobenzothiazole** have shown potent inhibitory activity against the urease enzyme. Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori, and its inhibition is a therapeutic strategy for treating peptic ulcers and other related conditions. The inhibitory mechanism often involves the interaction of the benzothiazole scaffold with the nickel ions in the active site of the enzyme.

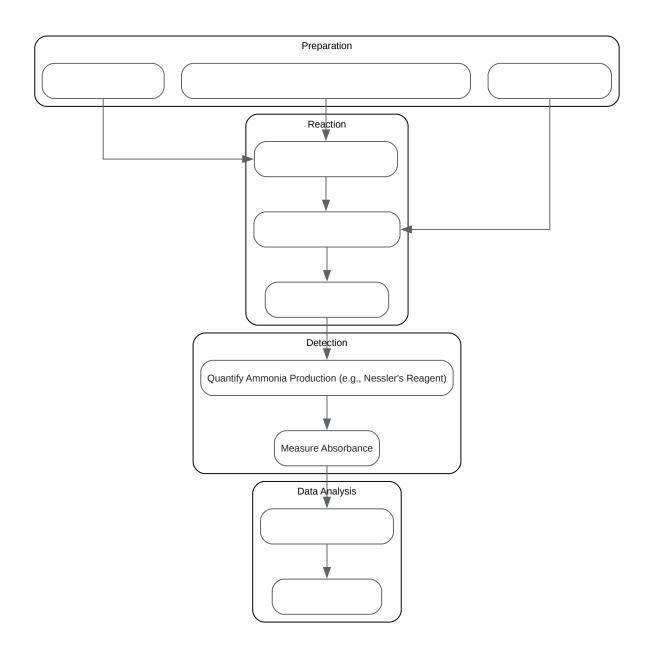
Table 3: Urease Inhibition Activity of **2-Amino-6-bromobenzothiazole** and its Derivatives

Compound	IC₅₀ (μg/mL)
2-Amino-6-bromobenzothiazole	28.4
6-p-tolylbenzo[d]thiazol-2-amine	27.27
6-(4-methoxyphenyl)benzo[d]thiazol-2-amine	28.57
6-phenylbenzo[d]thiazol-2-amine	26.35
N-(6-bromobenzo[d]thiazol-2-yl)acetamide	30.5

Data sourced from a study on the anti-urease activity of synthesized 2-amino-6-arylbenzothiazoles.[6]

Diagram 1: General Workflow for Urease Inhibition Assay





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Caption: Workflow for determining the urease inhibitory activity of test compounds.



## **Nitric Oxide Scavenging Activity**

Certain derivatives of **2-Amino-6-bromobenzothiazole** have also been evaluated for their ability to scavenge nitric oxide (NO), a reactive nitrogen species implicated in various inflammatory processes. The antioxidant potential of these compounds is a significant area of research.

Table 4: Nitric Oxide Scavenging Activity of **2-Amino-6-bromobenzothiazole** and its Derivatives

Compound	IC <sub>50</sub> (μg/mL)
2-Amino-6-bromobenzothiazole	57.8
6-p-tolylbenzo[d]thiazol-2-amine	68.3
6-(4-chlorophenyl)benzo[d]thiazol-2-amine	75.0
6-(4-methoxyphenyl)benzo[d]thiazol-2-amine	38.9
6-(3,5- bis(trifluoromethyl)phenyl)benzo[d]thiazol-2- amine	83.75
6-phenylbenzo[d]thiazol-2-amine	96.66
N-(6-bromobenzo[d]thiazol-2-yl)acetamide	46.5

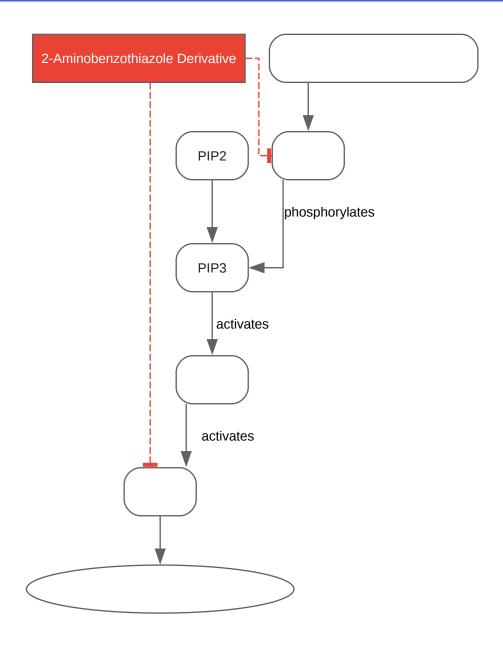
Data sourced from a study on the nitric oxide scavenging activity of synthesized 2-amino-6-arylbenzothiazoles.[6]

## **Anticancer Potential: Targeting Signaling Pathways**

The 2-aminobenzothiazole scaffold is prevalent in a variety of compounds investigated for their anticancer properties. These compounds often exert their effects by inhibiting key signaling pathways that are dysregulated in cancer cells, such as the PI3K/AKT/mTOR and EGFR pathways.[1][7]

Diagram 2: Simplified PI3K/AKT/mTOR Signaling Pathway and Inhibition



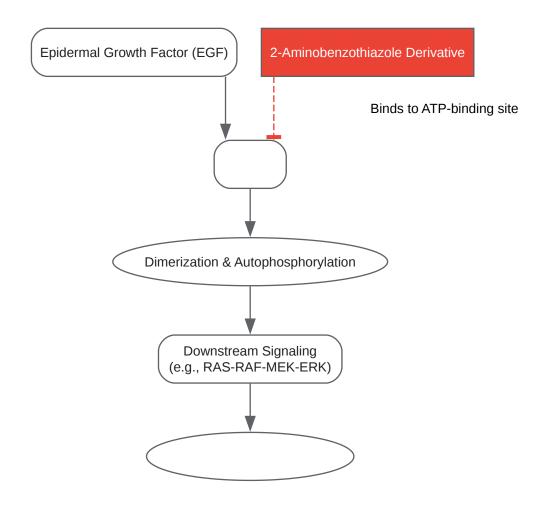


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Caption: Inhibition of the PI3K/AKT/mTOR pathway by 2-aminobenzothiazole derivatives.

Diagram 3: Simplified EGFR Signaling Pathway and Inhibition





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Caption: Inhibition of the EGFR signaling pathway by 2-aminobenzothiazole derivatives.

### Conclusion

**2-Amino-6-bromobenzothiazole** is a compound of significant interest due to its versatile chemical nature and its role as a precursor to a wide array of biologically active molecules. The synthetic protocols outlined in this guide provide a foundation for its preparation and derivatization. The demonstrated activities of its derivatives against targets such as urease and their ability to modulate key signaling pathways like PI3K/AKT/mTOR and EGFR highlight the therapeutic potential of this chemical scaffold. This technical guide serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development, providing essential data and methodologies to facilitate further innovation and discovery.



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